molecular formula C5H8O4S B14322516 3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid CAS No. 105930-97-0

3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid

Cat. No.: B14322516
CAS No.: 105930-97-0
M. Wt: 164.18 g/mol
InChI Key: YGBCGJCYZRPCCF-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid is an organic compound with the molecular formula C5H10O4S. It is a derivative of propanoic acid, featuring a hydroxyethyl group and a sulfanyl group attached to the carbon chain. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-mercaptoethanol with pyruvic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and sulfanyl groups can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Hydroxyethyl)sulfanyl]propanoic acid: Similar structure but lacks the oxo group.

    2-Hydroxyethyl disulfide: Contains a disulfide bond instead of a sulfanyl group.

    2-Mercaptoethanol: Lacks the propanoic acid moiety.

Uniqueness

3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid is unique due to the presence of both the hydroxyethyl and sulfanyl groups along with the oxo group

Properties

CAS No.

105930-97-0

Molecular Formula

C5H8O4S

Molecular Weight

164.18 g/mol

IUPAC Name

3-(2-hydroxyethylsulfanyl)-2-oxopropanoic acid

InChI

InChI=1S/C5H8O4S/c6-1-2-10-3-4(7)5(8)9/h6H,1-3H2,(H,8,9)

InChI Key

YGBCGJCYZRPCCF-UHFFFAOYSA-N

Canonical SMILES

C(CSCC(=O)C(=O)O)O

Origin of Product

United States

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